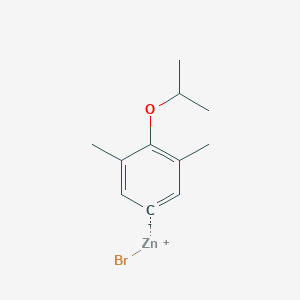
(4-i-Propyloxy-3,5-dimethylphenyl)Zinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-iso-propyloxy-3,5-dimethylphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable reagent in both academic and industrial research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-iso-propyloxy-3,5-dimethylphenyl)zinc bromide typically involves the reaction of (4-iso-propyloxy-3,5-dimethylphenyl)magnesium bromide with zinc chloride in THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
(4−iso−propyloxy−3,5−dimethylphenyl)MgBr+ZnCl2→(4−iso−propyloxy−3,5−dimethylphenyl)ZnBr+MgCl2
Industrial Production Methods
In industrial settings, the production of (4-iso-propyloxy-3,5-dimethylphenyl)zinc bromide is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves rigorous control of temperature, pressure, and reaction time to achieve consistent product quality.
化学反応の分析
Types of Reactions
(4-iso-propyloxy-3,5-dimethylphenyl)zinc bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: It acts as a nucleophile in reactions with electrophiles, forming new carbon-carbon bonds.
Transmetalation: It can transfer its organic group to other metals, such as palladium or nickel, in catalytic cycles.
Coupling reactions: It participates in cross-coupling reactions, such as Negishi coupling, to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in reactions with (4-iso-propyloxy-3,5-dimethylphenyl)zinc bromide include halides, carbonyl compounds, and other electrophiles. Typical reaction conditions involve the use of catalysts like palladium or nickel complexes, and the reactions are often carried out in anhydrous solvents under inert atmospheres.
Major Products
The major products formed from reactions involving (4-iso-propyloxy-3,5-dimethylphenyl)zinc bromide are typically substituted aromatic compounds, biaryl compounds, and other complex organic molecules.
科学的研究の応用
Chemistry
In chemistry, (4-iso-propyloxy-3,5-dimethylphenyl)zinc bromide is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It is employed in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology and Medicine
While its direct applications in biology and medicine are limited, the compounds synthesized using (4-iso-propyloxy-3,5-dimethylphenyl)zinc bromide can have significant biological and medicinal properties. These compounds are often studied for their potential therapeutic effects.
Industry
In the industrial sector, (4-iso-propyloxy-3,5-dimethylphenyl)zinc bromide is used in the production of advanced materials, including polymers and specialty chemicals. Its role in facilitating complex organic transformations makes it a valuable tool in material science.
作用機序
The mechanism of action of (4-iso-propyloxy-3,5-dimethylphenyl)zinc bromide involves its ability to act as a nucleophile, transferring its organic group to electrophilic centers. This process is facilitated by the presence of catalysts, which help to stabilize the transition states and lower the activation energy of the reactions. The molecular targets and pathways involved depend on the specific reactions and substrates used.
類似化合物との比較
Similar Compounds
- (4-iso-propyloxy-3,5-dimethylphenyl)magnesium bromide
- (4-iso-propyloxy-3,5-dimethylphenyl)lithium
- (4-iso-propyloxy-3,5-dimethylphenyl)boronic acid
Uniqueness
Compared to similar compounds, (4-iso-propyloxy-3,5-dimethylphenyl)zinc bromide offers unique reactivity and selectivity in cross-coupling reactions. Its ability to participate in transmetalation processes makes it particularly valuable in catalytic cycles involving palladium and nickel. Additionally, its stability in THF and compatibility with various reaction conditions enhance its utility in organic synthesis.
特性
分子式 |
C11H15BrOZn |
|---|---|
分子量 |
308.5 g/mol |
IUPAC名 |
bromozinc(1+);1,3-dimethyl-2-propan-2-yloxybenzene-5-ide |
InChI |
InChI=1S/C11H15O.BrH.Zn/c1-8(2)12-11-9(3)6-5-7-10(11)4;;/h6-8H,1-4H3;1H;/q-1;;+2/p-1 |
InChIキー |
WUYZUGXFFFGUHK-UHFFFAOYSA-M |
正規SMILES |
CC1=C(C(=C[C-]=C1)C)OC(C)C.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


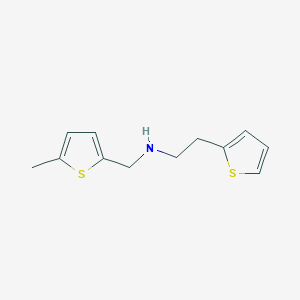

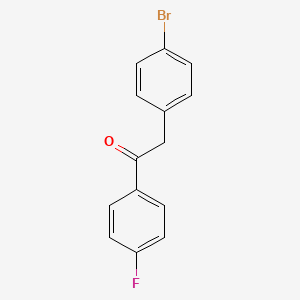
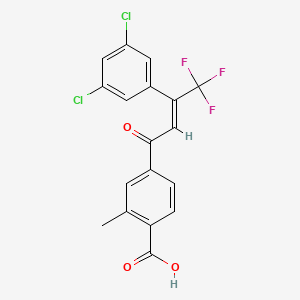
![octaazanium;[(1R,2R,4R,5S)-2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl] phosphate](/img/structure/B14892876.png)
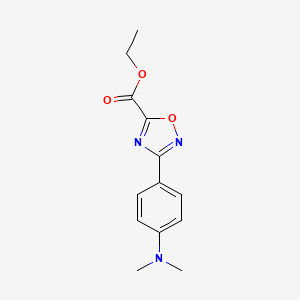
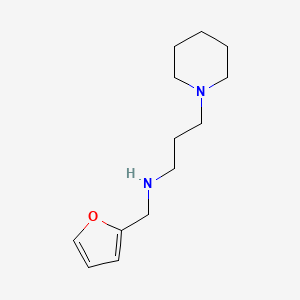
![cis-Bicyclo[3.3.0]octan-2-one](/img/structure/B14892895.png)
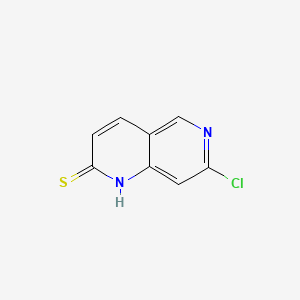
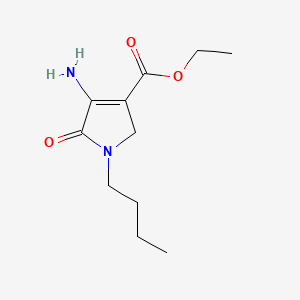
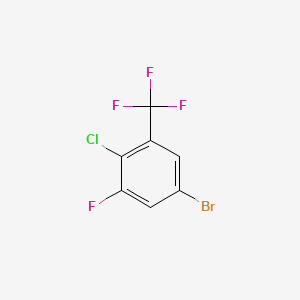
![2,5-dimethyl-N-[(2Z)-4-methyl-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B14892921.png)
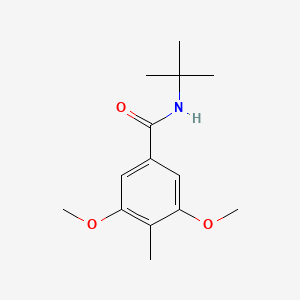
![Ethyl 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B14892944.png)
